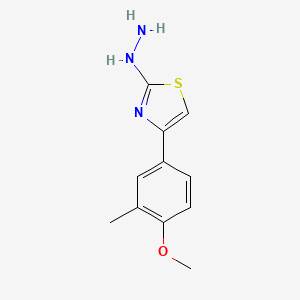
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with hydrazinyl and methoxy-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole typically involves the reaction of 4-(4-methoxy-3-methylphenyl)thiazol-2-amine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
- 2-Hydrazino-4-phenylthiazole
- 4-(4-Methoxyphenyl)-2-thiazolamine
- 2-Hydrazinyl-4-(4-methylphenyl)thiazole
Comparison: 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is unique due to the presence of both hydrazinyl and methoxy-methylphenyl groups, which confer distinct electronic and steric properties. This makes it more versatile in forming various derivatives and interacting with different biological targets compared to its analogs .
Propiedades
Fórmula molecular |
C11H13N3OS |
|---|---|
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |
Clave InChI |
WCBZHQKUYZKSOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


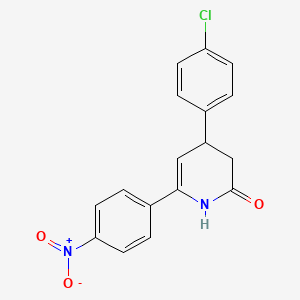

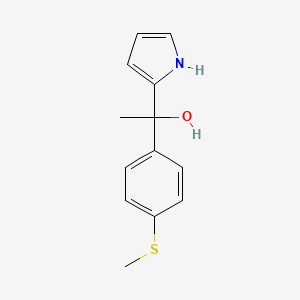
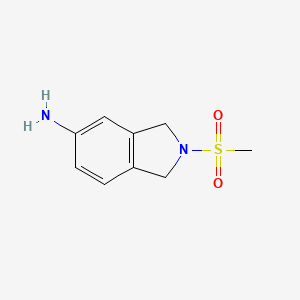
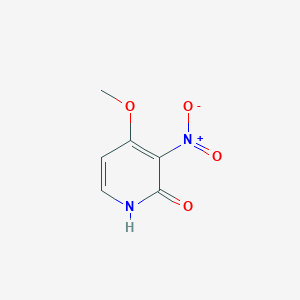
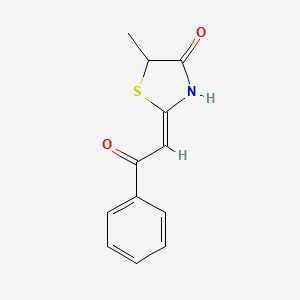
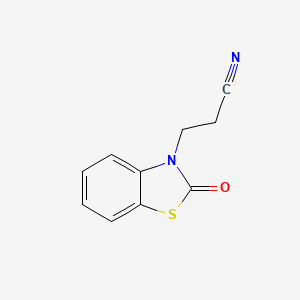
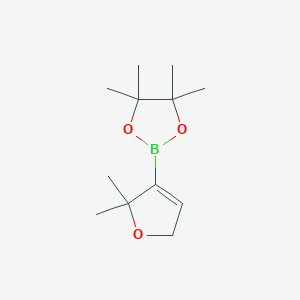

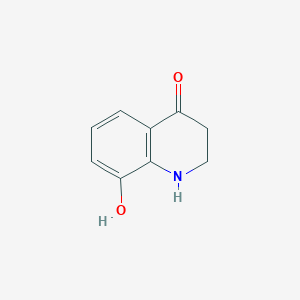
![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
![4-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B11763958.png)
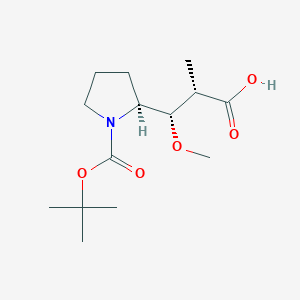
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)
